molecular formula C7H5N3O3 B1601089 2-Amino-6-nitrobenzoxazole CAS No. 6458-17-9

2-Amino-6-nitrobenzoxazole

Cat. No.: B1601089
CAS No.: 6458-17-9
M. Wt: 179.13 g/mol
InChI Key: UHYVXILHAMUPRP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Various synthetic strategies have been explored for benzoxazole derivatives, including those using 2-aminophenol as a precursor. These methodologies involve reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different conditions and catalysts . The synthesis of benzoxazoles has seen significant advancements in recent years, enabling the preparation of diverse derivatives.


Molecular Structure Analysis

The molecular structure of 2-Amino-6-nitrobenzoxazole consists of a bicyclic planar moiety. It serves as a starting material for various mechanistic approaches in drug discovery. The compound exhibits a high potential for functionalization, leading to diverse biological activities such as anti-microbial, anti-fungal, anti-cancer, and anti-inflammatory effects .


Chemical Reactions Analysis

This compound has been involved in various chemical reactions, including nucleophilic aromatic substitutions and other synthetic pathways. These reactions allow for the modification of its structure and the exploration of its pharmacological properties .


Physical And Chemical Properties Analysis

  • Hazard Information : Harmful if swallowed, causes skin and eye irritation, and may emit toxic fumes during decomposition

Scientific Research Applications

Anticancer Activity

Research has demonstrated the potential anticancer properties of derivatives related to 2-Amino-6-nitrobenzoxazole. For instance, novel derivatives of 6-amino-2-phenylbenzothiazole, synthesized through reactions involving compounds like this compound, showed cytostatic activities against various human cancer cell lines, including cervical, breast, colon, and laryngeal carcinomas, without affecting normal human fibroblast cell lines significantly (Racané et al., 2006). Similarly, synthesis and evaluation of certain 2-aryl-5(6)-nitro-1H-benzimidazole derivatives revealed promising anticancer agents, with specific compounds showing high cytotoxicity against lung cancer cell lines and inducing apoptosis in leukemia cell lines (Romero-Castro et al., 2011).

Corrosion Inhibition

2-Amino-6-nitrobenzothiazole has been evaluated as a corrosion inhibitor for mild steel in acid mediums. When compared to other synthesized compounds, it showed promise in protecting against corrosion, indicating its potential application in materials science and engineering (Rekha et al., 2016).

Environmental Monitoring

The compound has been used in developing methods for the voltammetric determination of genotoxic nitro compounds in water, offering a novel approach for monitoring environmental pollutants (Deýlová et al., 2014).

Chemical Sensing

This compound derivatives have been utilized in the synthesis of colorimetric and fluorescent chemosensors for detecting metal ions and anions. An efficient colorimetric chemosensor incorporating a thiourea binding site and 2-amino-6-nitrobenzothiazole as a signaling unit was synthesized for the selective recognition of fluoride and acetate anions (Misra et al., 2009).

Safety and Hazards

2-Amino-6-nitrobenzoxazole poses hazards such as skin and eye irritation. Proper handling, protective equipment, and disposal procedures are essential to ensure safety .

Future Directions

Research on 2-Amino-6-nitrobenzoxazole should continue to explore its potential applications, optimize synthetic routes, and investigate its interactions with biological targets. Additionally, efforts to enhance its pharmacological properties and develop derivatives with improved efficacy are crucial .

Mechanism of Action

Target of Action

The primary target of 2-Amino-6-nitrobenzoxazole is Acetylcholinesterase (AChE) . AChE is an important enzyme in the nervous system, responsible for the breakdown of acetylcholine, a key neurotransmitter. Inhibition of AChE leads to an increase in acetylcholine concentration, affecting neuronal signaling .

Mode of Action

This compound-derived compounds interact with AChE, inhibiting its activity . The inhibition occurs in the nanomolar to micromolar range . The mode of enzyme inhibition is mixed type and reversible . The interaction between the compound and AChE is stabilized by hydrogen bonding and π – π interactions .

Biochemical Pathways

The inhibition of AChE by this compound impacts the cholinergic neurotransmission pathway. Under normal conditions, AChE breaks down acetylcholine into choline and acetic acid, terminating the signal transmission. When AChE is inhibited, acetylcholine accumulates, leading to prolonged signal transmission .

Result of Action

The result of this compound’s action is the inhibition of AChE, leading to an increase in acetylcholine concentration. This can have a significant impact on neuronal signaling, potentially alleviating symptoms of neurodegenerative disorders .

Properties

IUPAC Name

6-nitro-1,3-benzoxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c8-7-9-5-2-1-4(10(11)12)3-6(5)13-7/h1-3H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYVXILHAMUPRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])OC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70482475
Record name 2-amino-6-nitrobenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70482475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6458-17-9
Record name 2-amino-6-nitrobenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70482475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of cyanogen bromide (3.50 g, 33 mmol; caution: highly toxic! Waste disposal: addition of excess NaOCl to a basic aqueous solution of cyanogen bromide) in tetrahydrofuran (3 mL) was added to a solution of 2-amino-5-nitrophenol (4.62 g, 30 mmol) in tetrahydrofuran (20 mL). After stirring for 1 day at r.t, a precipitate had formed which was dissolved by addition of water (5 mL). After stirring further 3 days at r.t., water (10 mL) was added and NaOH was added until the mixture turned basic. The tetrahydrofuran was removed in vacuo and the precipitate formed in the remaining aqueous phase was separated by filtration, washed with water and recrystallized from methanol (100 mL). Upon additional fractional crystallisation of the mother liquor, a total of 3.80 g (21.2 mmol, 71%) of 2-amino-6-nitrobenzoxazole was obtained as a brown solid. LC/ESI-MS: m/z=180 [M+H]+; m/z=178 [M]−H−; R=2.52 min.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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